Isoprenaline hydrochloride

Description

DL-Isoprenaline hydrochloride is a member of catechols.

Isoproterenol Hydrochloride is the hydrochloride salt form of isoproterenol, a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties. Isoproterenol exerts its effect on the beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and cardiac output. In addition, isoproterenol acts on beta-2 adrenergic receptors in bronchiolar and vascular smooth muscle, thereby causing smooth muscle relaxation.

Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.

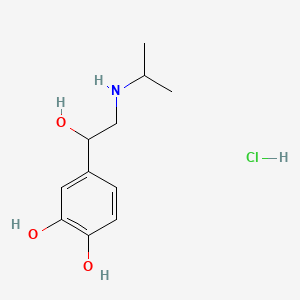

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWCYIEJAOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3.ClH, C11H18ClNO3 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025486 | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |

| Record name | SID50085961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51-30-9, 949-36-0 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Isoproterenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isomenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprenaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

338 to 340 °F (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isoprenaline Hydrochloride on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline hydrochloride, a synthetic catecholamine, serves as a non-selective agonist for beta-adrenergic receptors (β-ARs), exhibiting potent activity at β1, β2, and β3 subtypes. Its interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a detailed examination of the molecular mechanisms underlying isoprenaline's action on each β-adrenergic receptor subtype, supported by quantitative data on its binding affinity, potency, and efficacy. Furthermore, it outlines comprehensive experimental protocols for the characterization of isoprenaline and other β-agonists, and visualizes key signaling pathways and experimental workflows through detailed diagrams.

Introduction

Isoprenaline, also known as isoproterenol (B85558), is a sympathomimetic amine structurally related to epinephrine.[1] Its primary clinical applications have been in the treatment of bradycardia, heart block, and as a bronchodilator in respiratory conditions.[2] The therapeutic and physiological effects of isoprenaline are a direct consequence of its potent, non-selective agonism at β-adrenergic receptors.[2] Understanding the nuanced interactions of isoprenaline with β1, β2, and β3-adrenergic receptor subtypes is crucial for comprehending its pharmacological profile and for the development of more selective adrenergic agents.

The Beta-Adrenergic Receptor Family

Beta-adrenergic receptors are members of the GPCR superfamily, characterized by seven transmembrane domains. They are integral to the physiological "fight-or-flight" response, mediating the effects of endogenous catecholamines, epinephrine, and norepinephrine.[3] There are three main subtypes of β-adrenergic receptors:

-

β1-Adrenergic Receptors (β1-AR): Predominantly located in the heart, their stimulation leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2]

-

β2-Adrenergic Receptors (β2-AR): Primarily found in the smooth muscle of the bronchioles, blood vessels, and uterus. Their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[2]

-

β3-Adrenergic Receptors (β3-AR): Mainly expressed in adipose tissue and the detrusor muscle of the bladder. Their stimulation is involved in lipolysis and thermogenesis, as well as bladder relaxation.[4]

Molecular Mechanism of Action of Isoprenaline

Isoprenaline binds to the orthosteric site of β-adrenergic receptors, inducing a conformational change that facilitates the activation of the associated heterotrimeric Gs protein.[2] This initiates a canonical signaling cascade:

-

G-Protein Activation: Upon agonist binding, the Gs alpha subunit (Gαs) releases guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the beta-gamma subunits and stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response characteristic of each receptor subtype.

While the Gs-cAMP-PKA pathway is the primary signaling cascade for all three β-AR subtypes, evidence suggests that under certain conditions, particularly with the β3-AR, coupling to alternative pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, may occur.[5] However, this is often cell-type dependent.

Quantitative Pharmacology of Isoprenaline

The interaction of isoprenaline with each β-adrenergic receptor subtype can be quantified by its binding affinity (Kd), potency (EC50), and efficacy (Emax).

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with human β1, β2, and β3-adrenergic receptors.

Table 1: Binding Affinity (Kd) of Isoprenaline for Human Beta-Adrenergic Receptors

| Receptor Subtype | Kd (µM) | Cell Type/Tissue | Radioligand | Reference |

| β-AR (unspecified) | 0.9 - 1.0 | Human Fat Cells | [3H]isoproterenol | [6] |

Table 2: Potency (pEC50) and Efficacy (Emax) of Isoprenaline on Human Beta-Adrenergic Receptors (cAMP Accumulation)

| Receptor Subtype | pEC50 (-log M) | Emax (% of Isoprenaline max) | Cell Line | Reference |

| β1-AR | 7.7 | 100 | CHO-K1 | [7] |

| β2-AR | 8.58 ± 0.10 | 100 | U937 | [7] |

| β3-AR | 7.4 | 100 | CHO-K1 | [7] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximal response that can be produced by the drug.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of isoprenaline with β-adrenergic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for a receptor.

Objective: To quantify the binding of a radiolabeled ligand to β-adrenergic receptors in a membrane preparation.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from transfected CHO-K1 or HEK293 cells).

-

Radioligand (e.g., [125I]-Cyanopindolol, a non-selective β-AR antagonist).

-

Unlabeled this compound for competition binding.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 12.5 mM MgCl2, 2 mM EDTA.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (typically 10-50 µg of protein).

-

50 µL of radioligand at a fixed concentration (e.g., near its Kd).

-

50 µL of either binding buffer (for total binding), a high concentration of a non-labeled antagonist like propranolol (B1214883) (for non-specific binding), or varying concentrations of unlabeled isoprenaline (for competition binding).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of the radioligand. Use non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Competition Binding: Plot the percentage of specific binding against the log concentration of isoprenaline. Use a sigmoidal dose-response curve to determine the IC50 (concentration of isoprenaline that inhibits 50% of radioligand binding). The Ki (an estimate of the Kd for the competing ligand) can be calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of isoprenaline in stimulating cAMP production.

Materials:

-

Whole cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK293).

-

This compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Cell stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[9]

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into a 96- or 384-well plate. Allow cells to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Agonist Stimulation: Add varying concentrations of isoprenaline to the wells.

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of isoprenaline. Use a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

Caption: Canonical Gs-protein signaling pathway activated by isoprenaline.

Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. Do beta 3-adrenoceptors mediate metabolic responses to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

What are the cardiovascular effects of Isoprenaline hydrochloride in vivo

An In-Depth Technical Guide to the In Vivo Cardiovascular Effects of Isoprenaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as isoproterenol (B85558) hydrochloride) is a potent synthetic sympathomimetic amine and a non-selective β-adrenergic receptor agonist.[1][2] Chemically, it is the N-isopropyl analogue of norepinephrine.[1] First approved for medical use in 1947, it acts on both β1 and β2 adrenergic receptors with little to no effect on α-adrenergic receptors at therapeutic concentrations.[1][3] This dual agonism results in a distinct and powerful profile of cardiovascular effects, making it a valuable tool in both clinical settings and preclinical research.[1] Clinically, it is used to treat conditions like bradycardia (slow heart rate) and heart block.[2][4] In research, it is widely used to induce experimental models of cardiac hypertrophy, myocardial infarction, and heart failure due to its ability to impose significant stress on the myocardium.[5][6]

This guide provides a comprehensive overview of the in vivo cardiovascular effects of this compound, detailing its mechanism of action, hemodynamic consequences, relevant experimental protocols, and the quantitative data derived from key studies.

Mechanism of Action: The β-Adrenergic Signaling Cascade

Isoprenaline exerts its cardiovascular effects by binding to and activating β1-adrenergic receptors, located primarily on cardiac myocytes, and β2-adrenergic receptors, found on smooth muscle cells within the vasculature.[1][4]

The signaling pathway is as follows:

-

Receptor Binding: Isoprenaline binds to β1 and β2 G-protein coupled receptors (GPCRs).[7]

-

G-Protein Activation: This binding causes the associated stimulatory G-protein (Gs) to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), activating the Gαs subunit.[7]

-

Adenylate Cyclase Activation: The activated Gαs subunit dissociates and activates the enzyme adenylate cyclase.[3]

-

cAMP Production: Adenylate cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).[3][7]

-

Phosphorylation and Cellular Response: PKA phosphorylates several target proteins within the cell:

-

In Cardiac Myocytes (β1 stimulation): PKA phosphorylates L-type calcium channels and ryanodine (B192298) receptors on the sarcoplasmic reticulum.[3] This increases the influx of calcium ions (Ca2+) into the cell and enhances Ca2+-induced Ca2+ release, leading to stronger and more frequent muscle contractions.[3]

-

In Vascular Smooth Muscle (β2 stimulation): The signaling cascade leads to the relaxation of smooth muscle, causing vasodilation.[1]

-

This cascade results in the following primary cardiac effects:

-

Positive Chronotropy: Increased heart rate.[3]

-

Positive Inotropy: Increased myocardial contractility (force of contraction).[3][4]

-

Positive Dromotropy: Increased atrioventricular (AV) conduction velocity.[3]

-

Positive Lusitropy: Increased rate of myocardial relaxation.[3]

Caption: Isoprenaline β-Adrenergic Signaling Pathway.

Hemodynamic Consequences In Vivo

The integrated in vivo cardiovascular response to isoprenaline is a combination of its direct effects on the heart (β1) and its effects on the peripheral vasculature (β2).

| Hemodynamic Parameter | Effect | Primary Receptor | Description |

| Heart Rate | Increase (Tachycardia) | β1 | A direct positive chronotropic effect on the sinoatrial (SA) node increases the rate of cardiac depolarization.[1][3] |

| Myocardial Contractility | Increase | β1 | The positive inotropic effect leads to a more forceful contraction of the ventricular myocardium, increasing stroke volume for a given preload.[3][4] |

| Cardiac Output | Increase | β1 | The combined increase in heart rate and contractility leads to a significant rise in cardiac output.[5][7] |

| Systolic Blood Pressure | Increase or Unchanged | β1 | The powerful increase in cardiac output tends to raise systolic blood pressure.[1][8] |

| Diastolic Blood Pressure | Decrease | β2 | Vasodilation in skeletal, renal, and mesenteric vascular beds lowers total peripheral resistance, causing a drop in diastolic pressure.[1][9] |

| Mean Arterial Pressure | Decrease | β2 | The potent vasodilatory effect (β2) typically outweighs the increase in cardiac output (β1), resulting in a net decrease in mean arterial pressure.[1][10] |

| Total Peripheral Resistance | Decrease | β2 | Stimulation of β2 receptors in the arterioles of skeletal muscle and other beds leads to significant vasodilation.[5][9] |

Quantitative Data from In Vivo Studies

The effects of isoprenaline are dose-dependent. Studies in various animal models and humans have quantified these responses.

| Animal Model / Species | Dose & Administration | Cardiovascular Effects Observed | Reference |

| Healthy Human Males | 5 and 15 ng/kg/min (IV infusion) | Dose-dependent increases in heart rate and systolic blood pressure; decreases in diastolic blood pressure. | [8] |

| Conscious Monkeys | Dose-related IV infusion | Increased cardiac output and heart rate; decreased vascular resistance. | [11] |

| Pithed Rats | Prolonged infusion | Acute administration increased left ventricular dP/dt and heart rate. Prolonged exposure led to desensitization and cardiac hypertrophy. | [12] |

| C57BL/6 Mice | 10 mg/kg (single subcutaneous dose) | Acute administration significantly increased heart rate by 22% in males and 13% in females. | [13] |

| C57BL/6 Mice | 2, 4, and 10 mg/kg/day for 2 weeks (subcutaneous or mini-pump) | All doses increased heart weight, induced cardiac hypertrophy, and altered ECG parameters. | [6] |

| Rats | 80 mg/kg (two subcutaneous injections) | Used to induce post-infarction remodeling, mimicking changes seen after human myocardial infarction. | [14] |

| Rats | 10-85 mg/kg | Medium doses induced structural changes in mitochondria. | [5] |

| Rats | 150-300 mg/kg | High doses induced myocardial damage similar to acute myocardial infarction. |

Experimental Protocols

Isoprenaline is a cornerstone pharmacological agent for inducing cardiac pathology in preclinical research. The most common application is the modeling of cardiac hypertrophy and heart failure.[6][15]

Protocol: Induction of Cardiac Hypertrophy in Mice

This protocol outlines a common method for inducing and evaluating cardiac hypertrophy using isoprenaline.

-

Animal Model:

-

Drug Preparation and Administration:

-

Preparation: this compound is dissolved in a sterile vehicle, typically 0.9% saline.

-

Dosage: Doses to induce hypertrophy range from 2 mg/kg/day to 10 mg/kg/day.[6] Higher doses (e.g., 100 mg/kg) are used to model acute heart failure.[15]

-

Administration Routes:

-

Daily Subcutaneous (SQ) Injections: Administered for a period of 7 to 14 days to model intermittent β-adrenergic stimulation.[6][17]

-

Continuous Infusion via Osmotic Mini-pumps: A mini-pump is surgically implanted subcutaneously to deliver a constant, continuous dose over 7-14 days, modeling chronic β-adrenergic stimulation.[6]

-

-

-

In Vivo Measurements and Monitoring:

-

Baseline Assessment: Before drug administration, baseline cardiovascular parameters are recorded.

-

Echocardiography: Non-invasive transthoracic echocardiography is performed on anesthetized mice to measure left ventricular wall thickness, internal dimensions, ejection fraction, and fractional shortening.[13][15]

-

Electrocardiography (ECG): Surface ECG is used to monitor heart rate and rhythm, and to detect any arrhythmias or changes in electrical conduction patterns.[6]

-

Blood Pressure: Blood pressure can be measured non-invasively using tail-cuff systems or invasively via catheterization for more precise readings.

-

-

Endpoint Analysis (Post-Sacrifice):

-

Gravimetry: At the end of the treatment period, mice are euthanized. The heart is excised, blotted dry, and weighed. The heart weight to body weight (HW/BW) ratio is a primary indicator of hypertrophy.[17]

-

Histology: The heart tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for cell size or Masson's Trichrome for fibrosis) to visualize changes in cardiomyocyte size and collagen deposition.[15]

-

Gene Expression Analysis: RNA is extracted from the ventricular tissue to quantify the expression of hypertrophic markers (e.g., Nppa, Nppb) and fibrotic markers (Acta2, Postn) via qPCR.[6]

-

Caption: Workflow for Isoprenaline-Induced Cardiac Hypertrophy Model.

Adverse Effects and Pathological Remodeling

While therapeutically useful, the powerful effects of isoprenaline can lead to adverse cardiovascular events, especially at high doses or with prolonged exposure.[1]

-

Tachycardia and Arrhythmias: The most common side effects are excessive heart rate, palpitations, and the potential for ventricular arrhythmias.[1]

-

Increased Myocardial Oxygen Demand: The increase in heart rate and contractility significantly elevates myocardial oxygen consumption.[3][9] In the presence of coronary artery disease, this can precipitate angina or myocardial ischemia.[18]

-

Myocardial Necrosis: At high doses, isoprenaline can cause an imbalance between myocardial oxygen supply and demand, leading to coronary hypoperfusion, hypoxia, and infarct-like necrosis of cardiac muscle.[5][18] This is the basis for its use in creating animal models of myocardial infarction.

-

Cardiac Hypertrophy and Fibrosis: Chronic stimulation with isoprenaline leads to pathological cardiac remodeling, characterized by cardiomyocyte hypertrophy and interstitial fibrosis, which are precursors to heart failure.[6][15]

Conclusion

This compound is a non-selective β-adrenergic agonist with profound and predictable in vivo cardiovascular effects. Its stimulation of β1 receptors drives a powerful increase in heart rate, contractility, and cardiac output, while its concurrent stimulation of β2 receptors causes peripheral vasodilation, leading to a decrease in diastolic and mean arterial pressure.[1][5] This well-characterized dual activity, along with its ability to induce dose-dependent cardiac stress and pathological remodeling, establishes isoprenaline as an indispensable pharmacological agent for both clinical applications and for advancing cardiovascular research in preclinical models.[6]

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Metabolic and cardiovascular effects of infusions of low doses of isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. anmfonline.org [anmfonline.org]

- 11. Dose-related effects of isoprenaline on the distribution of cardiac output and myocardial blood flow in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Telmisartan attenuates isoproterenol-induced cardiac remodeling in rats via regulation of cardiac adiponectin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Age-, Gender-, and in Vivo Different Doses of Isoproterenol Modify in Vitro Aortic Vasoreactivity and Circulating VCAM-1 [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Pharmacological Profile of Isoprenaline: A Non-Selective Beta-Adrenergic Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, also known as isoproterenol, is a potent synthetic sympathomimetic amine that acts as a non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] Its profound effects on the cardiovascular and respiratory systems have established it as a valuable pharmacological tool and therapeutic agent for specific clinical conditions. This technical guide provides a comprehensive overview of the pharmacological profile of isoprenaline, detailing its mechanism of action, receptor binding kinetics, functional potency, and the downstream signaling pathways it modulates. The document includes structured data summaries, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important catecholamine analogue.

Introduction

Isoprenaline is a synthetic catecholamine, structurally similar to epinephrine, that exhibits high affinity and full agonist activity at both β1- and β2-adrenergic receptors with minimal to no activity at α-adrenergic receptors at therapeutic concentrations.[1][3] This non-selective profile results in a broad range of physiological responses, primarily impacting the heart, smooth muscle, and various metabolic processes. Clinically, isoprenaline is used in the management of bradycardia, heart block, and certain types of shock.[2][4] Its potent bronchodilatory effects have also been utilized in the treatment of asthma.[5] For researchers, isoprenaline serves as a classic non-selective β-agonist, making it an indispensable tool for studying adrenergic receptor function and signaling.

Mechanism of Action

Isoprenaline exerts its effects by binding to and activating β1 and β2 adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.[1] The activated α-subunit of the Gs protein (Gαs) dissociates from the βγ-subunits and binds to and activates adenylyl cyclase.[1][6] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the final physiological response.[1][6]

Signaling Pathway Diagram

Caption: Isoprenaline signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the binding affinity, potency, and efficacy of isoprenaline at human β1 and β2 adrenergic receptors. These values are derived from various in vitro experimental systems and may vary depending on the specific cell line, tissue preparation, and assay conditions used.

Table 1: Receptor Binding Affinity of Isoprenaline

| Receptor Subtype | Parameter | Value (µM) | Experimental System |

| Human β1 | Kᵢ | 0.22 | Recombinant cells (in the presence of GTP)[7] |

| Human β2 | Kᵢ | 0.46 | Recombinant cells (in the presence of GTP)[7] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of Isoprenaline

| Receptor Subtype | Parameter | Value | Functional Assay | Experimental System |

| Human β1 | EC₅₀ (nM) | 191 | Adenylyl Cyclase Activation | Transfected CHW-1102 cells[8] |

| Human β2 | EC₅₀ (nM) | 52.3 | Adenylyl Cyclase Activation | Transfected CHW-1102 cells[8] |

| Human β1 | pD₂ | 7.72 | Inotropic Response | Rat Papillary Muscle[5] |

| Human β2 | EC₅₀ (nM) | 2.4 - 4.3 | cAMP Response (FRET) | Biosensor-expressing cells[9] |

| Human β1 & β2 | Efficacy | Full Agonist | Various | [7] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. pD₂: The negative logarithm of the EC₅₀ value. Efficacy: The ability of a drug to produce a maximal response.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled ligand (isoprenaline) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow Diagram

Caption: Radioligand competition binding assay workflow.

Methodology:

-

Membrane Preparation: Membranes containing β-adrenergic receptors are prepared from cultured cells or tissues by homogenization and centrifugation.

-

Incubation: A constant concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled isoprenaline.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the isoprenaline concentration. The IC₅₀ (the concentration of isoprenaline that inhibits 50% of the specific radioligand binding) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of isoprenaline to stimulate the production of cAMP, providing a measure of its potency (EC₅₀) and efficacy.

Methodology:

-

Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured to an appropriate density.

-

Stimulation: The cells are treated with varying concentrations of isoprenaline for a defined period. The incubation is typically performed in the presence of a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is determined using a variety of methods, such as a competitive enzyme immunoassay (EIA), radioimmunoassay (RIA), or a FRET-based biosensor.[9]

-

Data Analysis: A dose-response curve is constructed by plotting the cAMP concentration against the logarithm of the isoprenaline concentration. The EC₅₀ and the maximum response (Eₘₐₓ) are determined from this curve.

Pharmacological Effects

The non-selective activation of β1 and β2 receptors by isoprenaline leads to a range of physiological effects.

-

Cardiovascular (Primarily β1): Increased heart rate (positive chronotropy), increased force of contraction (positive inotropy), and increased conduction velocity.[2][6]

-

Respiratory (Primarily β2): Relaxation of bronchial smooth muscle, leading to bronchodilation.[1]

-

Vascular (Primarily β2): Vasodilation in skeletal muscle and other vascular beds, leading to a decrease in peripheral resistance.[2]

-

Metabolic (Primarily β2): Increased glycogenolysis in the liver and skeletal muscle, and increased lipolysis.[10]

Conclusion

Isoprenaline remains a cornerstone in the study of adrenergic pharmacology due to its potent and non-selective agonist activity at β1 and β2 receptors. Its well-characterized pharmacological profile, from receptor binding to downstream signaling and physiological effects, provides a critical reference point for the development and evaluation of more selective adrenergic agents. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of adrenergic signaling and therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Chronic (-)-isoprenaline infusion down-regulates beta 1- and beta 2-adrenoceptors but does not transregulate muscarinic cholinoceptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Beta blocker - Wikipedia [en.wikipedia.org]

Inducing Experimental Cardiac Hypertrophy with Isoprenaline Hydrochloride: A Technical Guide

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the use of isoprenaline (isoproterenol, ISO), a non-selective β-adrenergic agonist, to induce experimental cardiac hypertrophy. Chronic stimulation with isoprenaline is a widely utilized and well-established method to model key aspects of maladaptive cardiac remodeling that can progress to heart failure.[1][2][3][4][5][6]

Mechanism of Action: β-Adrenergic Signaling in Cardiomyocytes

Isoprenaline exerts its effects by activating β-adrenergic receptors on the surface of cardiomyocytes.[2][7] This initiates a cascade of intracellular signaling events that, when chronically stimulated, lead to hypertrophic growth. The primary pathway involves the coupling of β-receptors to Gs-proteins, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), a key mediator that phosphorylates numerous downstream targets.[7]

Key signaling pathways implicated in isoprenaline-induced cardiac hypertrophy include:

-

cAMP/PKA Pathway: PKA activation leads to the phosphorylation of targets like the L-type calcium channel (increasing Ca2+ influx) and transcription factors such as CREB (cAMP response element-binding protein), which modulate the expression of genes involved in cell growth.[7]

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, are crucial mediators of hypertrophic signaling and are activated by β-adrenergic stimulation.[7][8]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has been shown to be activated in ISO-treated models and is a key player in the development of cardiac hypertrophy.[2][9]

-

Other Pathways: Additional pathways, including those involving NF-κB, Mst1/Hippo, and calcineurin-NFAT, also contribute to the complex signaling network driving ISO-induced cardiac remodeling.[1][10]

Experimental Protocols and Methodologies

The induction of cardiac hypertrophy using isoprenaline can be achieved through various protocols, with the choice of animal model, dose, administration route, and duration being critical variables.

A. Animal Models:

-

Rats: Wistar and Sprague-Dawley rats are commonly used.[11][12][13][14][15]

-

Mice: C57BL/6J is a frequently used inbred strain.[3][6][16][17][18]

B. Administration Routes:

-

Subcutaneous (SQ) Injections: This method involves daily bolus injections. It is technically simpler and less expensive.[3][12][16][17][18]

-

Subcutaneous Osmotic Minipumps (SMP): This method provides continuous, sustained infusion of the drug over a set period (e.g., 14 or 28 days). It avoids the stress of daily injections and provides more consistent drug levels.[3][5][16][17] Studies have shown that continuous infusion via minipumps may lead to more pronounced increases in heart weight compared to daily injections.[3][5][16]

C. Detailed Experimental Protocol (Example):

This protocol is a generalized example based on common practices. Researchers should optimize doses and durations for their specific experimental goals.

-

Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

-

Preparation of Isoprenaline Solution: Dissolve (±)-Isoproterenol hydrochloride (Sigma-Aldrich or equivalent) in sterile 0.9% saline. Prepare fresh solutions regularly.

-

Baseline Measurements: Record baseline body weight. If available, perform baseline echocardiography to assess cardiac function and dimensions.

-

Isoprenaline Administration:

-

For SQ Injections: Administer isoprenaline via subcutaneous injection once daily for the desired duration (e.g., 7 to 30 days). A common dose range is 2-10 mg/kg/day for mice and 0.3-5 mg/kg/day for rats.[3][11][12][13][16][17]

-

For Osmotic Minipumps: Surgically implant the minipump (e.g., Alzet) subcutaneously in the dorsal region under appropriate anesthesia. The pump will deliver a continuous infusion of isoprenaline at a specified rate (e.g., 2, 4, or 10 mg/kg/day) for the pump's duration.[3][16][17]

-

-

Monitoring: Monitor animals daily for signs of distress. Record body weight regularly (e.g., every 2-3 days).[11]

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals.

-

Excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight ratio (HW/BW) or heart weight to tibia length ratio (HW/TL) as indices of hypertrophy.[8][11][18]

-

Collect tissue for further analysis:

-

Histology: Fix a portion of the left ventricle in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area or with Masson's trichrome to assess fibrosis.[8]

-

Gene Expression: Snap-freeze a portion of the ventricle in liquid nitrogen and store at -80°C for subsequent RNA extraction and qRT-PCR analysis of hypertrophic markers.

-

Protein Analysis: Snap-freeze tissue for Western blot analysis of signaling proteins.

-

-

Quantitative Data Presentation

Chronic isoprenaline administration leads to significant and measurable changes in cardiac parameters. The tables below summarize representative quantitative data from various studies.

Table 1: Isoprenaline Dosing Regimens and Hypertrophic Indices in Rodents

| Animal Model | Administration Route | Dose (mg/kg/day) | Duration | Key Findings |

| C57BL/6J Mice | SQ Injection | 2, 4, or 10 | 14 days | All doses increased heart weight; SQ route showed a greater increase in hypertrophic and fibrotic gene markers compared to minipumps.[3][5][16] |

| C57BL/6J Mice | Osmotic Minipump | 2, 4, or 10 | 14 days | All doses increased heart weight, with a more pronounced effect than SQ injections. Increased heart wall thickness and LV Mass were observed.[3][5][16][17] |

| C57BL/6J Mice | SQ Injection | 50 | 4, 8, 11 days | Significant increase in heart weight to body weight and heart weight to tibia length ratios. Increased cardiomyocyte cross-sectional area.[18] |

| Wistar Rats | IP Injection | 5 | 30 days | Increased heart weight to body weight ratio (HW/BW).[11] |

| Wistar Rats | SQ Injection | 0.3 | 8 days | Heart weight increased by 44%.[12] |

| Sprague-Dawley Rats | SQ Injection | 5 | 7 days | Increased HW/Tibia and HW/BW ratios.[15] |

Table 2: Molecular Markers of Isoprenaline-Induced Cardiac Hypertrophy

A hallmark of pathological hypertrophy is the re-expression of a "fetal gene program".[16][19]

| Marker | Gene Name | Typical Change | Method of Detection |

| Atrial Natriuretic Peptide | Nppa (ANP) | Upregulated | qRT-PCR, ELISA |

| Brain Natriuretic Peptide | Nppb (BNP) | Upregulated | qRT-PCR, ELISA |

| β-Myosin Heavy Chain | Myh7 (β-MHC) | Upregulated | qRT-PCR, Western Blot |

| α-Skeletal Actin | Acta1 | Upregulated | qRT-PCR |

Note: The expression of these markers, particularly ANP and BNP, is significantly increased following isoprenaline treatment and they serve as reliable indicators of a hypertrophic response.[4][8][19][20]

Advantages and Limitations of the Model

Advantages:

-

Reproducibility: The model is well-established and produces a consistent hypertrophic phenotype.[16]

-

Non-Invasive: Compared to surgical models like transverse aortic constriction (TAC), drug-induced hypertrophy is less invasive, especially with SQ injections.[4]

-

Speed: Significant hypertrophy can be induced in a relatively short period, often within 1-2 weeks.[4][12][16]

-

Mechanism-Specific: It specifically models hypertrophy driven by β-adrenergic overstimulation, a key mechanism in human heart failure.[4][15]

Limitations:

-

Pharmacokinetics: Daily injections result in sharp peaks and troughs in drug concentration, which may not accurately reflect the chronic, sustained sympathetic activation seen in clinical disease. Osmotic minipumps can mitigate this but involve a surgical procedure.[16][17]

-

Off-Target Effects: Isoprenaline is non-selective and can have systemic effects. High doses can also induce cardiomyocyte necrosis and fibrosis, which may confound the study of pure hypertrophy.[4][9]

-

Model Specificity: While it mimics adrenergic-driven hypertrophy, it does not replicate other causes, such as pressure overload from hypertension or valvular disease.

References

- 1. Mst1/Hippo signaling pathway drives isoproterenol-induced inflammatory heart remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]

- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ebm-journal.org [ebm-journal.org]

- 15. researchgate.net [researchgate.net]

- 16. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]

- 18. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. The Expression of microRNA in Adult Rat Heart with Isoproterenol-Induced Cardiac Hypertrophy | MDPI [mdpi.com]

An In-Depth Technical Guide to Cellular Signaling Pathways Activated by Isoprenaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline hydrochloride, a synthetic catecholamine, is a potent non-selective β-adrenergic receptor agonist. Its profound effects on various physiological processes, particularly within the cardiovascular and respiratory systems, are mediated through the activation of intricate intracellular signaling cascades. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling networks.

Core Signaling Pathways

This compound primarily exerts its effects by binding to and activating β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates two major downstream signaling pathways: the canonical Gs/adenylyl cyclase/cAMP/PKA pathway and the MAPK/ERK pathway.

The Gs/Adenylyl Cyclase/cAMP/PKA Pathway

Upon binding of Isoprenaline to β-adrenergic receptors, the associated heterotrimeric Gs protein is activated. The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This surge in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, a serine/threonine kinase, then phosphorylates a multitude of downstream target proteins, including ion channels, enzymes, and transcription factors, thereby mediating the diverse cellular responses to Isoprenaline. A key transcription factor activated by PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 promotes its binding to cAMP response elements (CREs) in the promoter regions of target genes, leading to their transcriptional activation.

The MAPK/ERK Pathway

Isoprenaline can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This activation can occur through several mechanisms, including PKA-dependent and PKA-independent (e.g., via β-arrestin) pathways. Activation of the MAPK/ERK pathway is often associated with cellular processes like growth, proliferation, and differentiation. In some cellular contexts, Isoprenaline has been shown to act as a biased agonist, preferentially activating the MAPK/ERK pathway over the canonical cAMP pathway.

Quantitative Data

The following tables summarize quantitative data on the effects of this compound on key signaling events.

Table 1: EC50 Values of Isoprenaline for cAMP Production and ERK Phosphorylation

| Cell Type | Signaling Event | EC50 (nM) | Reference |

| HEK293 | cAMP Production | 0.6 - 20 | [1][2] |

| Rat Ventricular Myocytes | Inotropic Response | 80 ± 14 | [3] |

| CHO cells | ERK Phosphorylation | ~1000 | [4] |

| Neonatal Rat Ventricular Myocytes | ICa(L) Stimulation | 6.8 | [5] |

Table 2: Isoprenaline-Induced Changes in Protein Phosphorylation

| Protein | Phosphorylation Site | Cell Type | Fold Change (vs. Control) | Time Point | Reference |

| CREB | Ser133 | SH-SY5Y cells | ~4 | 2 hours | [6] |

| ERK1/2 | Thr202/Tyr204 | 16HBE14o- cells | ~2.5 | 5 min | [7] |

| Raf-1 | Ser338 | C57BL/6 mice heart | 5.32 ± 0.42 | - | [8] |

| MEK | - | C57BL/6 mice heart | 3.42 ± 0.30 | - | [8] |

| p38 | - | C57BL/6 mice heart | 3.14 ± 0.30 | - | [8] |

| JNK | - | C57BL/6 mice heart | 3.65 ± 0.34 | - | [8] |

Table 3: Isoprenaline-Induced Changes in Gene Expression

| Gene | Cell/Tissue Type | Fold Change (vs. Control) | Time Point | Reference |

| c-fos | Rat Heart | Marked, rapid increase | - | [9] |

| c-fos | SaOS-2 osteoblast-like cells | - | Immediate early | [10] |

| NR4A1 | - | Upregulated | - | [11] |

| Various ECM genes | Mouse Heart | Upregulated | 4, 8, 11 days | [12] |

| Fatty acid oxidation genes | Mouse Heart | Downregulated | 4, 8, 11 days | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of CREB Phosphorylation

This protocol describes the detection of phosphorylated CREB at Serine 133 in cell lysates following Isoprenaline treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and grow to 70-80% confluency. Treat with this compound at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total CREB).

cAMP Immunoassay

This protocol outlines the measurement of intracellular cAMP levels in response to Isoprenaline stimulation using a competitive immunoassay.

Methodology:

-

Cell Stimulation: Plate cells and treat with Isoprenaline in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Immunoassay: Perform a competitive enzyme immunoassay using a kit. In this assay, cAMP from the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites.

-

Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is typically measured using a plate reader.

-

Standard Curve: Generate a standard curve using known concentrations of cAMP to determine the concentration of cAMP in the samples.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP: TR-FRET is a specific type of immunoassay that offers high sensitivity and a homogenous format. In a common TR-FRET cAMP assay, a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) are used. In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present, it displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.[13]

Luciferase Reporter Gene Assay for CREB Activity

This assay measures the transcriptional activity of CREB by using a reporter construct containing a luciferase gene under the control of a CRE-containing promoter.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in isoproterenol stimulation of Ca2+ current of rat ventricular myocytes in neonatal compared to adult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 11. The orphan nuclear receptor Nr4a1 contributes to interstitial cardiac fibrosis via modulation of cardiac fibroblast and macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

The Genesis of a Beta-Adrenergic Agonist: A Technical History of Isoprenaline

Abstract

Isoprenaline, also known as isoproterenol (B85558), represents a cornerstone in the development of modern pharmacology. As a synthetic catecholamine, its discovery and subsequent characterization led to the foundational understanding of the adrenergic nervous system, specifically the distinction between α- and β-adrenergic receptors. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological history of Isoprenaline. It details the seminal experiments that defined its mechanism of action, summarizes key quantitative data, and visualizes the critical pathways and workflows that established its place in medicine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this landmark molecule.

Discovery and Historical Context

Isoprenaline was first synthesized in 1940, emerging from research focused on creating analogues of epinephrine (B1671497) with potentially wider therapeutic windows.[1] Developed throughout the 1940s, it was granted FDA approval for medical use in the United States on February 19, 1948.[1] Isoprenaline was one of the first synthetic sympathomimetic amines to be developed and holds the distinction of being the first selective β-adrenergic receptor agonist.[2] Its introduction was a pivotal moment in medicine, offering a potent bronchodilator and cardiac stimulant.[1] Early research in the 1940s demonstrated that this isopropyl analog of epinephrine could dilate the bronchi and increase heart rate and cardiac output, but notably without the vasoconstrictive (pressor) effects associated with epinephrine.[3]

Chemical Synthesis

The synthesis of Isoprenaline can be achieved through various routes. A common and illustrative pathway involves the reaction of a catechol-derived intermediate with isopropylamine (B41738), followed by a reduction step. This process highlights the key structural feature of Isoprenaline: the N-isopropyl group, which confers its β-adrenergic selectivity.

A representative synthesis scheme starts with 2-chloro-3',4'-dihydroxyacetophenone (B119122). This intermediate is reacted with isopropylamine to form an aminoketone, which is then subjected to hydrogenation to yield Isoprenaline hydrochloride.

Experimental Protocol: Representative Synthesis of this compound

-

Step 1: Amination. 2-chloro-3',4'-dihydroxyacetophenone is dissolved in a suitable organic solvent such as acetonitrile. Isopropylamine is then added gradually to the mixture at a controlled temperature, typically between 20-30°C.[4] The reaction mixture is then heated to 55-65°C and maintained until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).[4]

-

Step 2: Salt Formation. After cooling the reaction mixture, a solution of hydrochloric acid (e.g., concentrated HCl) is added to adjust the pH to approximately 2.0, leading to the precipitation of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.[4] The solid is collected by filtration.

-

Step 3: Reduction. The resulting aminoketone hydrochloride is then subjected to catalytic hydrogenation. This is typically carried out in a solvent like methanol (B129727) in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[5]

-

Step 4: Purification. Upon completion of the reduction, the catalyst is filtered off. The filtrate is concentrated, and the crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.[5]

Pharmacological Characterization and Mechanism of Action

Isoprenaline is a potent, non-selective β-adrenergic receptor agonist with very low affinity for α-adrenergic receptors.[2] Its pharmacological effects are mediated by its interaction with both β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

-

β1-Adrenergic Receptor Stimulation: Located predominantly in the heart, stimulation of β1-receptors by Isoprenaline leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[6]

-

β2-Adrenergic Receptor Stimulation: Activation of β2-receptors, which are abundant in the smooth muscle of the bronchi, vasculature, and uterus, results in smooth muscle relaxation.[6] This effect is responsible for its powerful bronchodilating properties.

The Landmark Experiment of Raymond Ahlquist (1948)

The conceptual breakthrough in understanding adrenergic pharmacology came from the work of Raymond P. Ahlquist. His 1948 paper, "A study of the adrenotropic receptors," fundamentally changed the field by proposing the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[7][8] Isoprenaline (referred to as N-isopropylarterenol in his paper) was a key tool in this discovery.

-

Test Compounds: Ahlquist used a series of six sympathomimetic amines, including epinephrine, norepinephrine, and importantly, Isoprenaline.[9]

-

Biological Systems: A variety of in vivo and isolated tissue preparations from cats, dogs, and rabbits were used. These included measurements of blood pressure, heart rate, and contraction/relaxation of various smooth muscles (e.g., nictitating membrane, intestinal smooth muscle, uterine muscle).[9]

-

Methodology: The core of the experiment was to determine the rank order of potency for the six amines in eliciting different physiological responses. For each tissue and response, dose-response curves were generated.

-

Observation: Ahlquist observed two distinct rank orders of potency.

-

Order 1 (α-receptor mediated): Epinephrine > Norepinephrine > Isoprenaline. This order was associated with excitatory responses like vasoconstriction.

-

Order 2 (β-receptor mediated): Isoprenaline > Epinephrine > Norepinephrine. This order was linked to inhibitory responses like vasodilation and smooth muscle relaxation, as well as cardiac stimulation.

-

Intracellular Signaling Pathway

The effects of Isoprenaline are transduced intracellularly via the canonical Gs-protein signaling pathway.

-

Receptor Binding: Isoprenaline binds to the extracellular domain of a β-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which acts as a Guanine nucleotide Exchange Factor (GEF). It catalyzes the exchange of GDP for GTP on the α-subunit (Gαs) of the associated heterotrimeric G-protein.[3]

-

Adenylyl Cyclase Activation: The activated, GTP-bound Gαs subunit dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[6]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA then phosphorylates various downstream target proteins, such as ion channels (e.g., L-type calcium channels in the heart) and enzymes, leading to the final physiological response (e.g., increased heart muscle contraction or smooth muscle relaxation).[3]

Quantitative Pharmacological Data

The interaction of Isoprenaline with β-adrenergic receptors and its subsequent effects have been quantified in numerous studies. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.

Table 1: Pharmacokinetic Properties of Isoprenaline

| Parameter | Value | Species | Reference |

| Elimination Half-life (IV) | 2.5 - 5 minutes | Human | [2] |

| Protein Binding | 68.8 ± 1.2% | Human | [2][3] |

| Metabolism | Catechol-O-methyltransferase (COMT), Sulfation | Human | [2] |

| Onset of Action (Inhalation) | 2 - 5 minutes | Human | [2] |

Table 2: Pharmacodynamic Properties of Isoprenaline

| Parameter | Value | Tissue/System | Species | Reference |

| pD₂ (-log EC₅₀) | 8.08 ± 0.02 | Colonic Longitudinal Muscle | Guinea Pig | [10] |

| pD₂ (-log EC₅₀) | 8.00 | Papillary Muscle (β₁) | Rat (WKY) | |

| K_D (Dissociation Constant) | 0.9 - 1.0 µM | Isolated Fat Cells | Human | [11] |

| K_D (Dissociation Constant) | 3.0 - 5.0 µM | Isolated Fat Cells | Rat | [11] |

Key Experimental Model: Isolated Guinea Pig Trachea

The bronchodilatory properties of Isoprenaline and other β-agonists are frequently studied using an isolated guinea pig tracheal chain or ring preparation. This ex vivo model allows for the direct measurement of smooth muscle relaxation in response to pharmacological agents.

Experimental Protocol: Guinea Pig Trachea Relaxation Assay

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised. It is cleaned of adhering connective tissue and either cut into rings or formed into a continuous chain.[12]

-

Organ Bath Setup: The tracheal preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[12] One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Contraction: The tracheal smooth muscle is pre-contracted with an agent such as histamine (B1213489) or potassium chloride (KCl) to induce a stable, elevated tone.

-

Drug Administration: Isoprenaline is added cumulatively to the organ bath in increasing concentrations. The relaxant response is recorded after the tension has stabilized at each concentration.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximum possible relaxation. A concentration-response curve is plotted, from which parameters like the EC₅₀ (the concentration producing 50% of the maximal response) can be calculated.[10]

Conclusion

The discovery and elucidation of the pharmacology of Isoprenaline were transformative events in medical science. It not only provided a valuable therapeutic agent for bronchospasm and cardiac conditions but also served as the essential chemical tool that enabled Raymond Ahlquist to formulate his revolutionary hypothesis of α- and β-adrenergic receptors. The subsequent exploration of its signaling pathway has deepened our understanding of G-protein coupled receptor function. Isoprenaline remains a benchmark non-selective β-agonist in research and continues to be a critical subject of study for understanding adrenergic physiology and pharmacology.

References

- 1. bps.ac.uk [bps.ac.uk]

- 2. go.drugbank.com [go.drugbank.com]

- 3. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ispyphysiology.com [ispyphysiology.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A comparative study of the beta-adrenoceptors of guinea-pig, rabbit and rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Relaxant Effect of Isoprenaline Hydrochloride on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline hydrochloride, a non-selective β-adrenergic agonist, is a potent smooth muscle relaxant. Its mechanism of action is primarily mediated through the activation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This initiates a signaling cascade that ultimately results in the relaxation of various smooth muscle tissues, including those in the airways, vasculature, uterus, and gastrointestinal tract. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental protocols used to study the effects of isoprenaline on smooth muscle relaxation.

Core Mechanism of Action: The β-Adrenergic Signaling Pathway

This compound exerts its relaxant effect on smooth muscle by activating both β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] The binding of isoprenaline to these receptors triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates several downstream target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentration ([Ca2+]) and a reduction in the sensitivity of the contractile machinery to Ca2+, ultimately causing muscle relaxation.[2][3]

The signaling cascade is tightly regulated by phosphodiesterases (PDEs), enzymes that degrade cAMP, thereby terminating the signal.

Signaling Pathway Diagram

Caption: Isoprenaline signaling pathway in smooth muscle cells.

Key Downstream Targets of PKA in Smooth Muscle Relaxation